Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-
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Overview
Description
Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, making it a valuable target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the use of Mannich bases in pyridine under reflux conditions . This reaction leads to the formation of substituted isoxazolopyridines, which can exhibit various biological activities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of specialized equipment and techniques to handle large-scale reactions safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the isoxazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups onto the isoxazole or pyridine rings.
Scientific Research Applications
Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- is unique due to its specific substitution pattern and the presence of both isoxazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
3-[3-(aminomethyl)phenyl]-5-methyl-6,7-dihydro-[1,2]oxazolo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C14H15N3O2/c1-17-6-5-11-12(14(17)18)13(16-19-11)10-4-2-3-9(7-10)8-15/h2-4,7H,5-6,8,15H2,1H3 |
InChI Key |
WDRFAAPRKVMACK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=NO2)C3=CC=CC(=C3)CN |
Origin of Product |
United States |
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